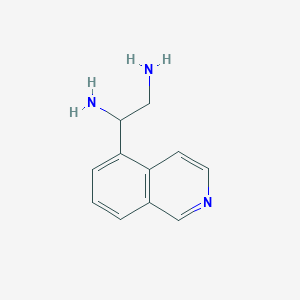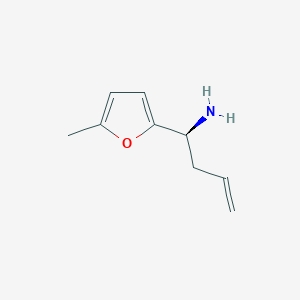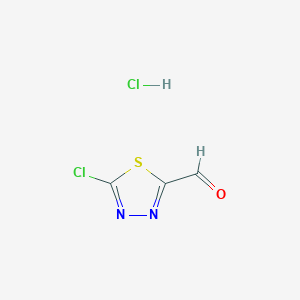
3-(4-Chlorophenyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)propanehydrazide is an organic compound with the molecular formula C9H11ClN2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a 3-(4-chlorophenyl)propane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)propanehydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3-(4-chlorophenyl)propanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:
Starting Material: 3-(4-Chlorophenyl)propanoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds with the formation of this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the hydrazide group to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)sulfonylpropanehydrazide
Reduction: 3-(4-Chlorophenyl)propylamine
Substitution: Hydrazones (e.g., 3-(4-Chlorophenyl)propanehydrazone)
Applications De Recherche Scientifique
3-(4-Chlorophenyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the compound may interfere with cellular processes by binding to proteins and altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: A precursor in the synthesis of 3-(4-Chlorophenyl)propanehydrazide.
3-(4-Chlorophenyl)sulfonylpropanehydrazide: An oxidized derivative with potential chemotherapeutic properties.
3-(4-Chlorophenyl)propylamine: A reduced derivative with different biological activities.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrazones makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-2,4-5H,3,6,11H2,(H,12,13) |
Clé InChI |
NQMZNJGESFBGCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


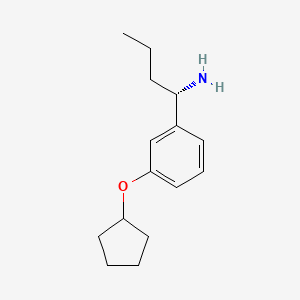
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
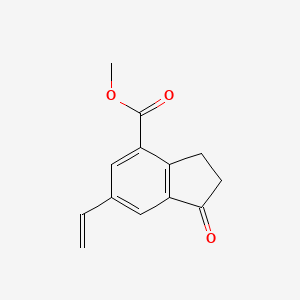

![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
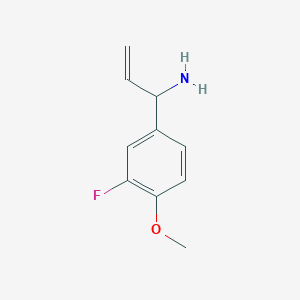

![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)


